![molecular formula C15H22FN3O3S B5184689 1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide (also known as DAPT) is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of gamma-secretase. Gamma-secretase is an enzyme that plays a key role in the cleavage of amyloid precursor protein, which is associated with the development of Alzheimer's disease. DAPT has been found to be effective in inhibiting the cleavage of amyloid precursor protein, making it a valuable tool in the study of Alzheimer's disease and other related conditions.
Wirkmechanismus
DAPT works by inhibiting the activity of gamma-secretase, which is an enzyme that cleaves amyloid precursor protein to produce amyloid beta peptides. By inhibiting the activity of gamma-secretase, DAPT prevents the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease. Additionally, DAPT has been found to inhibit the activity of Notch signaling, which is involved in the development and progression of various types of cancer.
Biochemical and Physiological Effects
DAPT has been found to have a number of biochemical and physiological effects, including the inhibition of gamma-secretase activity and the inhibition of Notch signaling. Inhibition of gamma-secretase activity prevents the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease. Inhibition of Notch signaling can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DAPT in lab experiments include its ability to inhibit gamma-secretase activity and Notch signaling, making it a valuable tool in the study of Alzheimer's disease, cancer, and developmental biology. Additionally, DAPT is a small molecule inhibitor, making it easy to use in in vitro and in vivo experiments. However, one limitation of using DAPT in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are a number of future directions for the use of DAPT in scientific research. One potential direction is the development of more specific gamma-secretase inhibitors that can target specific isoforms of the enzyme. Additionally, DAPT could be used in combination with other drugs to enhance its effectiveness in the treatment of Alzheimer's disease and cancer. Finally, DAPT could be used in the development of new therapies for other conditions that are associated with the dysregulation of Notch signaling.
Synthesemethoden
DAPT can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylamine with N-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, followed by deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid. Alternatively, DAPT can be synthesized using the reaction of 4-fluorobenzylamine with N-(tert-butoxycarbonyl)piperidine-4-carboxamide, followed by deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
DAPT has been used in a wide range of scientific research applications, including the study of Alzheimer's disease, cancer, and developmental biology. In Alzheimer's disease research, DAPT has been found to be effective in inhibiting the cleavage of amyloid precursor protein, which is associated with the development of the disease. In cancer research, DAPT has been found to be effective in inhibiting the activity of Notch signaling, which is involved in the development and progression of various types of cancer. In developmental biology research, DAPT has been found to be effective in inhibiting the activity of Notch signaling, which is involved in the differentiation of stem cells.
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-18(2)23(21,22)19-9-7-13(8-10-19)15(20)17-11-12-3-5-14(16)6-4-12/h3-6,13H,7-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGCWNRMDVFBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

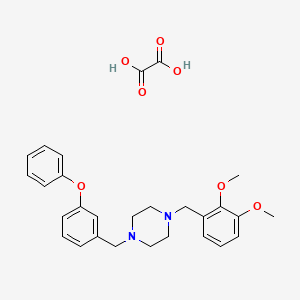
![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
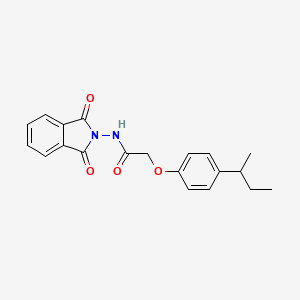
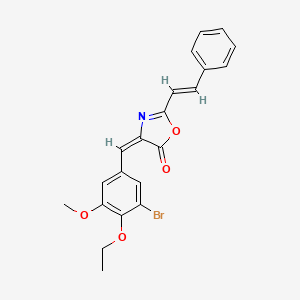
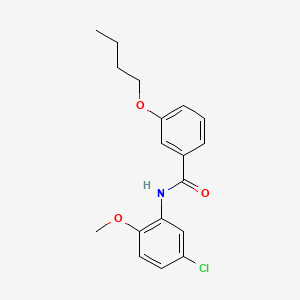
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate](/img/structure/B5184671.png)
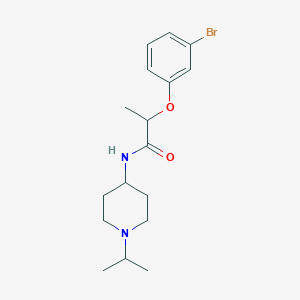
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)